3-Methylbut-3-enyl 2-methylbutyrate
Description
Contextualization within Branched-Chain Ester Chemistry
3-Methylbut-3-enyl 2-methylbutyrate (B1264701) belongs to the broad class of branched-chain esters. These are organic compounds characterized by a carboxyl group bonded to a branched alkyl chain. The general structure of an ester is RCOOR', where R and R' are alkyl or aryl groups. In the case of 3-Methylbut-3-enyl 2-methylbutyrate, the R group is a 2-methylbutyl group, and the R' group is a 3-methylbut-3-enyl group.
The biosynthesis of branched-chain esters in plants is a complex process, often originating from branched-chain amino acids like leucine, isoleucine, and valine. These amino acids undergo a series of enzymatic reactions, including deamination and decarboxylation, to form precursor molecules that are then esterified to produce the final volatile compounds. While the general pathways are understood, the specific enzymes and regulatory mechanisms involved in the synthesis of individual esters like this compound are still areas of active research. The structural diversity of branched-chain esters contributes significantly to the wide array of aromas found in nature, particularly in fruits.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 84254-81-9 |
| IUPAC Name | 3-methylbut-3-enyl 2-methylbutanoate |
| Appearance | Not explicitly documented, but likely a colorless liquid, typical for similar esters. |
| Odor | Not specifically characterized, but as a branched-chain ester, it is expected to contribute to a fruity or aromatic profile. |
Significance as a Volatile Organic Compound in Biological Systems
The primary significance of this compound in biological systems, based on current research, lies in its role as a volatile organic compound in the ripe fruit of Morinda citrifolia, commonly known as noni. oup.com VOCs are crucial for plant communication, defense, and reproduction. They are the chemical messengers that can attract pollinators, deter herbivores, and signal to other plants.
Evolution of Research Perspectives and Interdisciplinary Relevance
The study of this compound is still in its nascent stages. Its initial identification has been a result of advancements in analytical chemistry techniques, such as gas chromatography-mass spectrometry (GC-MS), which allow for the detailed characterization of volatile profiles in complex natural samples.
The interdisciplinary relevance of this compound currently centers on the fields of food science, chemical ecology, and botany. For food scientists, understanding the contribution of such esters to the flavor and aroma of fruits like noni is crucial for product development and quality control. In chemical ecology, the focus is on deciphering the role of this VOC in plant-insect interactions and the broader ecological web.
As research progresses, the study of this compound may expand into other areas. For instance, if it is found to have specific biological activities, it could become of interest to the fields of pharmacology or agriculture. The history of this compound's research is short, with its primary mention in the scientific literature being relatively recent. The future direction of research will likely involve isolating the compound, characterizing its specific sensory properties, investigating its biosynthetic pathway in detail, and exploring its presence and function in other biological systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84254-81-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methylbut-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI Key |
LTOLHPXUSLBUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCCC(=C)C |
Origin of Product |
United States |
Natural Occurrence and Chemo Ecological Significance
Identification and Distribution in Plant Metabolomes (e.g., Morinda citrifolia)
3-Methylbut-3-enyl 2-methylbutyrate (B1264701) has been identified as a volatile component in the metabolome of the ripe noni fruit (Morinda citrifolia). In a study focused on the influential odorants of noni, this ester was detected in the volatile profile of the fruit. Its presence contributes to the complex aroma of the ripe fruit, which is a result of a variety of lipid and amino acid-derived volatile compounds oup.com. The formation of such esters in plants is often linked to enzymatic pathways like α-oxidation, β-oxidation, and the lipoxygenase pathway oup.com.
Presence in Varied Natural Sources (e.g., fruits, plant tissues, essential oils)
Beyond noni fruit, 3-Methylbut-3-enyl 2-methylbutyrate has been identified in a diverse range of natural sources. Research has documented its presence as a volatile compound in the pepino melon (Solanum muricatum), a member of the Solanaceae family nih.gov. It is also produced by the filamentous fungus Aspergillus oryzae 18HG80, where it was identified as one of over 100 bioactive metabolites in the fungal extract sapub.org. Additionally, this compound has been detected in the essential oil of annual wormwood (Artemisia annua L.), an aromatic and medicinal plant from the Asteraceae family mdpi.com.
The table below summarizes the varied natural sources in which this compound has been identified.
| Kingdom | Species | Common Name | Source of Compound |
| Plantae | Morinda citrifolia | Noni | Ripe Fruit oup.com |
| Plantae | Solanum muricatum | Pepino Melon | Fruit nih.gov |
| Plantae | Artemisia annua L. | Annual Wormwood | Essential Oil mdpi.com |
| Fungi | Aspergillus oryzae 18HG80 | (Not applicable) | Fungal Extract sapub.org |
Association with Organoleptic Profiles and Sensory Perception (Non-Human Context)
The research findings on the chemo-ecological role of this compound are detailed in the table below.
| Organism | Role of Compound | Context |
| Zeugodacus tau (Fruit Fly) | Attractant | Guides gravid females to Solanum muricatum fruit for oviposition nih.gov. |
| Morinda citrifolia (Noni) | Aroma Component | Contributes to the overall volatile profile and smell of the ripe fruit oup.com. |
Biosynthetic Pathways and Precursor Metabolism
Investigation of Biosynthetic Origins from Branched-Chain Precursors
The acyl portion of 3-Methylbut-3-enyl 2-methylbutyrate (B1264701), 2-methylbutyrate, originates from the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. nih.govnih.gov In plants, the breakdown of isoleucine is a well-established pathway that provides a source for various volatile and non-volatile compounds. nih.gov The catabolic process is initiated by a transamination reaction, converting isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. nih.gov Subsequent enzymatic steps involving oxidative decarboxylation lead to the formation of 2-methylbutyryl-CoA, the activated form of the acid required for esterification. nih.gov The degradation of BCAAs, including isoleucine, is a significant contributor to the diversity of ester volatiles in fruits and flowers. nih.govontosight.ai
Enzymatic Mechanisms and Gene Expression in Ester Formation
The final and decisive step in the biosynthesis of 3-Methylbut-3-enyl 2-methylbutyrate is the esterification reaction, which is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov AATs are responsible for transferring an acyl group from an acyl-CoA donor, in this case, 2-methylbutyryl-CoA, to an alcohol acceptor, 3-methyl-3-en-1-ol. nih.gov These enzymes belong to the large BAHD superfamily of acyltransferases. nih.gov
The expression of AAT genes is often tightly regulated and can be induced during specific developmental stages, such as fruit ripening, or in response to environmental stimuli. nih.govresearchgate.net Studies have shown a positive correlation between the expression levels of AAT genes and the production of volatile esters in various fruits, including apples and peaches. researchgate.netnih.gov While a specific AAT responsible for the synthesis of this compound has not yet been definitively identified, the broad substrate specificity of many AATs suggests that an existing enzyme could potentially catalyze this reaction, provided both the alcohol and acyl-CoA precursors are available. nih.gov
Intermediates and Metabolic Flux within Isoprenoid and Fatty Acid Pathways
The alcohol precursor, 3-methyl-3-en-1-ol, also known as isoprenol, is derived from the isoprenoid biosynthesis pathway. In plants, isoprenoids are synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. numberanalytics.comresearchgate.netcam.ac.uk The MEP pathway is primarily responsible for the synthesis of the basic five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). numberanalytics.comcam.ac.uk While the direct enzymatic conversion of IPP or DMAPP to 3-methyl-3-en-1-ol in plants is not extensively detailed, it is understood that this C5 alcohol is a product of the isoprenoid pathway.
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Laboratory Synthesis of 3-Methylbut-3-enyl 2-methylbutyrate (B1264701)
The laboratory synthesis of 3-methylbut-3-enyl 2-methylbutyrate is primarily achieved through esterification, a fundamental reaction in organic chemistry. Strategic approaches focus on maximizing yield, purity, and efficiency, often employing methods that drive the reaction equilibrium towards the product.
The most direct and common method is the Fischer-Speier esterification . This involves the reaction of 3-methylbut-3-en-1-ol with 2-methylbutanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated under reflux to accelerate the rate of ester formation. To overcome the equilibrium limitations of this reversible reaction, a Dean-Stark apparatus is often used to remove water, a byproduct of the reaction, thus driving the synthesis to completion.
Alternative strategies involve the activation of the carboxylic acid moiety to enhance its reactivity. One such method is the conversion of 2-methylbutanoic acid to its more reactive acyl chloride or anhydride . The acyl chloride, prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), readily reacts with 3-methylbut-3-en-1-ol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This method is generally faster and not reversible, leading to high yields of the desired ester.
Another approach is the use of coupling reagents that facilitate the esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. These methods are particularly useful when dealing with sensitive substrates that cannot tolerate the harsh conditions of traditional Fischer esterification. The use of additives like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate these coupling reactions.
A comparative overview of these common synthetic strategies is presented below:
| Method | Reactants | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | 3-methylbut-3-en-1-ol, 2-methylbutanoic acid | Acid catalyst (e.g., H₂SO₄), heat, water removal | Inexpensive reagents, simple procedure | Reversible, harsh conditions, potential for side reactions |
| Acyl Chloride Method | 3-methylbut-3-en-1-ol, 2-methylbutanoyl chloride | Base (e.g., pyridine) | High yield, irreversible | Requires preparation of acyl chloride, corrosive byproducts |
| Carbodiimide Coupling | 3-methylbut-3-en-1-ol, 2-methylbutanoic acid, coupling agent (e.g., EDCI) | Mild conditions, often at room temperature | Mild conditions, high yield, suitable for sensitive substrates | Higher cost of reagents, formation of urea (B33335) byproduct |
Novel Catalytic Systems and Reaction Optimization for Esterification
Recent advancements in catalysis have introduced more sustainable and efficient methods for ester synthesis, moving beyond traditional acid catalysis.
Enzymatic Catalysis: Lipases have emerged as powerful biocatalysts for esterification reactions, offering high selectivity and mild reaction conditions. researchgate.netorganic-chemistry.org The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), allows for easy separation and reuse of the catalyst, making the process more economical and environmentally friendly. mdpi.com These chemoenzymatic syntheses can be performed in organic solvents or even in solvent-free systems, which is highly desirable from a green chemistry perspective. organic-chemistry.orgnih.gov The reaction involves the acylation of the alcohol by an acyl donor, which can be the free carboxylic acid or an activated form like a vinyl ester. For instance, the biocatalytic synthesis of a related compound, 3-methylbut-2-enyl butanoate, has been successfully demonstrated using vinyl butyrate (B1204436) as the acyl donor. researchgate.net
Heterogeneous Acid Catalysis: To circumvent the problems associated with homogeneous acid catalysts like sulfuric acid (e.g., corrosion, difficult removal), solid acid catalysts are being explored. Materials such as ion-exchange resins, zeolites, and metal oxides offer the advantages of easy separation from the reaction mixture, reusability, and often, higher selectivity.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For esterification, certain organocatalysts can activate the carboxylic acid or the alcohol to facilitate the reaction under mild conditions, avoiding the use of potentially toxic metals or harsh acids.
Reaction optimization is crucial for maximizing the efficiency of any catalytic system. Key parameters that are often fine-tuned include:
Temperature: Affects reaction rate and enzyme stability in biocatalysis.
Catalyst Loading: The amount of catalyst used can impact reaction time and cost-effectiveness.
Substrate Ratio: Using an excess of one reactant can help drive the equilibrium.
Solvent: The choice of solvent can influence substrate solubility and catalyst activity. organic-chemistry.org
Water Activity: In lipase-catalyzed reactions, controlling the amount of water is critical as excess water can promote the reverse reaction, hydrolysis. organic-chemistry.org
Regioselective and Stereoselective Synthesis Considerations
The structure of this compound presents interesting challenges and opportunities for selective synthesis.
Regioselectivity: The primary alcohol of 3-methylbut-3-en-1-ol is generally more reactive towards esterification than secondary or tertiary alcohols, ensuring high regioselectivity in the reaction with 2-methylbutanoic acid. However, in more complex polyol substrates, selective esterification of a primary alcohol in the presence of other hydroxyl groups can be a significant challenge. Enzyme-catalyzed reactions often exhibit remarkable regioselectivity, preferentially acylating specific hydroxyl groups in a molecule. nih.gov For instance, lipases are well-known for their ability to selectively esterify primary alcohols. nih.gov
Stereoselectivity: The 2-methylbutyrate moiety contains a chiral center at the C2 position. The synthesis of a single enantiomer of this compound requires stereoselective approaches. This can be achieved in several ways:
Use of an Enantiopure Starting Material: Starting the synthesis with an enantiomerically pure form of 2-methylbutanoic acid (either (R)- or (S)-2-methylbutanoic acid) will directly lead to the corresponding enantiomer of the final ester product.
Kinetic Resolution: A racemic mixture of 2-methylbutanoic acid can be reacted with 3-methylbut-3-en-1-ol in the presence of a chiral catalyst or enzyme. The catalyst may selectively react with one enantiomer of the acid at a faster rate, leaving the other enantiomer unreacted and allowing for their separation. Lipases are particularly effective for the kinetic resolution of chiral acids and alcohols.
Asymmetric Catalysis: Developing a catalytic system that can create the chiral center during the synthesis from achiral precursors is a more advanced strategy. While less common for this specific ester, asymmetric hydrogenation or other C-C bond-forming reactions to create the chiral acid precursor are well-established fields of research.
Chemical Reactivity of the But-3-enyl Moiety (e.g., Electrophilic Additions, Rearrangements)
The terminal double bond in the but-3-enyl group is a site of rich chemical reactivity, allowing for a variety of transformations.
Electrophilic Additions: The electron-rich double bond is susceptible to attack by electrophiles. The addition of hydrogen halides (HBr, HCl) to the alkene would be expected to follow Markovnikov's rule. Protonation of the double bond would lead to a secondary carbocation at C3, which could then be attacked by the halide. However, a 1,2-hydride shift could occur to form a more stable tertiary carbocation at the C4 position, leading to a mixture of products. rsc.orglookchem.com
The electrophilic addition of halogens like bromine (Br₂) would result in the formation of a vicinal dihalide. In the presence of water or other nucleophilic solvents, the reaction can lead to the formation of halohydrins. Allylic halogenation can also occur, particularly under radical conditions (e.g., using N-bromosuccinimide, NBS, with light), which would introduce a halogen at the C2 position, adjacent to the double bond. rsc.orgpearson.com
Rearrangements: The but-3-enyl group can participate in various rearrangement reactions. Under certain acidic conditions, intramolecular cyclization can occur. For example, acid-catalyzed hydration of the double bond could lead to an intermediate alcohol that might cyclize onto the ester carbonyl, although this is generally not a favored pathway under standard conditions.
A more relevant transformation for related structures is the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction. academie-sciences.frnih.govnih.gov While the parent ester itself cannot undergo a Claisen rearrangement, if the alcohol part were an allyl vinyl ether, it would rearrange upon heating. The principles of sigmatropic rearrangements are important in understanding the potential reactivity of related unsaturated systems. For instance, the Ireland-Claisen rearrangement involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl ester silyl (B83357) ketene (B1206846) acetal, providing a route to γ,δ-unsaturated carboxylic acids. thegoodscentscompany.com
Derivatization Studies and Synthesis of Structural Analogues for Research Purposes
The synthesis of derivatives and structural analogues of this compound is crucial for various research applications, particularly in the study of insect pheromones and for structure-activity relationship (SAR) studies. nih.govfrontiersin.org Many insect pheromones are esters with specific chain lengths, branching, and degrees of unsaturation. nih.govfrontiersin.org
Derivatization: The functional groups of this compound offer several handles for derivatization:
Modification of the Double Bond: The alkene can be hydrogenated to the corresponding saturated ester, epoxidized to form an oxirane ring, or dihydroxylated to a diol. These transformations can significantly alter the biological activity of the molecule.
Modification of the Ester Group: The ester can be hydrolyzed back to the parent alcohol and carboxylic acid, which can then be re-esterified with different partners to create a library of analogues. Alternatively, the ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield both 3-methylbut-3-en-1-ol and 2-methyl-1-butanol.
Synthesis of Structural Analogues: For SAR studies, a systematic variation of the molecular structure is performed to understand which parts of the molecule are essential for its biological activity. nih.gov For an insect pheromone analogue, this might involve:
Varying the length of the carboxylic acid chain.
Changing the position of the methyl group on the acid or alcohol moiety.
Altering the position of the double bond in the alcohol part (e.g., synthesizing the isomeric 3-methylbut-2-enyl 2-methylbutyrate). researchgate.net
Introducing other functional groups like hydroxyls, ketones, or halogens.
These studies are fundamental to the development of highly specific and effective pest management strategies that utilize synthetic pheromones for mating disruption or trapping. nih.gov
Analytical Chemistry for Detection and Quantification in Complex Matrices
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like 3-Methylbut-3-enyl 2-methylbutyrate (B1264701). researchgate.netresearchgate.netnih.gov The technique offers excellent separation efficiency and provides structural information through mass spectral data. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the different components of the sample based on their boiling points and affinities. For esters, a nonpolar or medium-polarity column is often employed. scielo.br
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is less commonly used for highly volatile compounds like esters unless they are derivatized or the matrix is unsuitable for GC. chromatographyonline.comresearchgate.netchromatographyonline.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For non-polar compounds like esters, reversed-phase HPLC with a C18 or C8 column is typically used. researchgate.netnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a UV detector, although this may lack sensitivity for compounds without a strong chromophore. nih.gov The analysis of volatile organic compounds by HPLC can be challenging due to potential analyte loss and poor ionization efficiency with common detectors like electrospray ionization (ESI) mass spectrometry. researchgate.net
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Non-polar (e.g., DB-5) or polar (e.g., WAX) capillary column | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | UV Detector, Mass Spectrometry (MS) |
| Typical Application | Analysis of volatile and semi-volatile compounds | Analysis of non-volatile or thermally labile compounds |
Spectroscopic Elucidation Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-Methylbut-3-enyl 2-methylbutyrate. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of an ester, the chemical shifts of the protons are influenced by their proximity to the electron-withdrawing carbonyl group and the ester oxygen. docbrown.info For this compound, one would expect to see characteristic signals for the vinyl protons, the allylic protons, the protons on the carbon adjacent to the ester oxygen, and the protons of the methyl groups. While specific experimental NMR data for this compound is not available, data for related structures such as 3-methylbut-1-ene and other esters can provide expected chemical shift ranges. docbrown.infochemicalbook.com
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. docbrown.info The carbonyl carbon of the ester group typically appears at a downfield chemical shift (around 170-180 ppm). chemicalbook.com The carbons of the double bond would also have characteristic shifts in the olefinic region of the spectrum. docbrown.info
Mass Spectrometry (MS), particularly when coupled with GC, is crucial for identifying and confirming the structure of volatile compounds. The electron ionization (EI) mass spectrum of an ester typically shows fragmentation patterns resulting from cleavage of the bonds adjacent to the carbonyl group. libretexts.org A key fragmentation for esters is the McLafferty rearrangement, which can provide information about the structure of the alcohol and carboxylic acid moieties. whitman.edu For this compound, characteristic fragments would be expected from the loss of the alkoxy group and from rearrangements involving the double bond. The mass spectra of related isoprenyl and prenyl esters show that the position of the double bond influences the fragmentation pattern, with the ion at m/z 69 often being the base peak. researchgate.net
| Technique | Expected Key Signals/Fragments |
| ¹H NMR | Signals for vinyl protons, allylic protons, protons α to ester oxygen, and methyl groups. |
| ¹³C NMR | Signal for carbonyl carbon (~170-180 ppm), signals for olefinic carbons. |
| Mass Spectrometry (EI) | Molecular ion peak, fragments from α-cleavage, McLafferty rearrangement, and loss of the alkoxy group. A prominent peak at m/z 69 is expected. |
Advanced Hyphenated Techniques (e.g., GC-Olfactometry, Multi-Dimensional GC-MS)
Multi-Dimensional Gas Chromatography-Mass Spectrometry (MDGC-MS or GCxGC-MS) offers significantly enhanced separation capabilities for extremely complex samples containing numerous isomers or co-eluting compounds. chromatographyonline.comgerstelus.comrsc.org In this technique, fractions from a first GC column are transferred to a second column with a different stationary phase for further separation. researchgate.net This "heart-cutting" or comprehensive two-dimensional approach can resolve compounds that would otherwise overlap in a single-dimensional GC analysis. researchgate.net Given the potential for isomeric complexity in natural extracts containing esters, MDGC-MS would be a powerful tool for the selective analysis of this compound, separating it from other structurally similar compounds. scilit.com
Development and Validation of Quantitative Analytical Methodologies (Non-Clinical)
The development and validation of a quantitative analytical method are essential to ensure the accuracy and reliability of the measurement of this compound in non-clinical matrices like food and beverages. nih.gov A typical method validation process for a GC-MS based quantification would include the assessment of several key parameters. nih.govresearchgate.net
Linearity and Range: A calibration curve is constructed by analyzing standard solutions of the analyte at different concentrations. The method is considered linear if the response of the detector is proportional to the concentration of the analyte over a specified range. researchgate.net For the quantification of esters in wine, for example, linearity has been demonstrated over a wide range of concentrations. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. srce.hr Precision refers to the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). srce.hr For the analysis of fatty acid methyl esters, GC-MS methods have been validated to have high accuracy and precision. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For flavor compounds, which can be present at very low concentrations, sensitive methods with low LODs and LOQs are crucial. researchgate.net
Specificity and Selectivity: The method must be able to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix. researchgate.net The use of mass spectrometry in selected ion monitoring (SIM) mode can enhance the selectivity of the method. tandfonline.com
Robustness: The robustness of a method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br
| Validation Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Industrial and Research Applications Non Clinical/non Pharmaceutical
Significance in Flavor and Fragrance Chemistry (as a component or modulator)
3-Methylbut-3-enyl 2-methylbutyrate (B1264701) is a recognized component in the field of flavor and fragrance chemistry, valued for its contribution to the aromatic profiles of various natural and formulated products. Its presence as a volatile organic compound has been identified in fruit, indicating its role in natural scent bouquets.
In the fragrance industry, esters are fundamental building blocks for creating specific scent profiles. While detailed proprietary formulations are not publicly available, chemical suppliers list 3-methylbut-3-enyl 2-methylbutyrate for use in flavor and fragrance applications, suggesting its utility in crafting desired aromas. smolecule.com
Table 1: Research Findings on this compound in Flavor Chemistry
| Source | Finding | Context |
|---|
Application as a Chemical Intermediate in Complex Organic Syntheses
This compound serves as a chemical intermediate in organic synthesis. Its structure, which contains a reactive ester functional group and a terminal alkene, makes it a potential building block for the synthesis of more complex molecules.
The synthesis of this compound is typically achieved through an esterification reaction between 3-methyl-3-buten-1-ol (B123568) and 2-methylbutyric acid or its derivatives. This process itself is a fundamental transformation in organic chemistry.
While it is cited as a chemical intermediate, specific examples of its application in the synthesis of complex target molecules are not extensively detailed in readily available scientific literature. However, its utility can be inferred from the reactivity of its constituent parts. The terminal double bond in the 3-methylbut-3-enyl moiety can, in principle, undergo a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, allowing for further functionalization. Similarly, the ester linkage can be hydrolyzed to liberate the alcohol and carboxylic acid components for use in other synthetic steps.
Exploration in Materials Science (e.g., as a precursor for polymer synthesis)
There is currently no significant body of publicly available research or industrial data to suggest that this compound is explored or utilized in materials science as a precursor for polymer synthesis or for other applications. The properties typically sought for polymerization precursors, such as specific reactive groups that facilitate chain growth, are not prominent features of this molecule in a way that has attracted notable attention in the field of polymer chemistry according to available sources.
Future Research Directions and Emerging Methodologies
Integrated Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation
The biosynthesis of volatile esters like 3-Methylbut-3-enyl 2-methylbutyrate (B1264701) in plants and other organisms is a complex process involving multiple genes and enzymes. Integrated omics approaches, which combine genomics, transcriptomics, and metabolomics, offer a powerful toolkit for unraveling these intricate pathways. By correlating gene expression profiles with the production of specific metabolites, researchers can identify the key enzymes responsible for the synthesis of this compound.
Future research will likely involve the use of high-throughput DNA and RNA sequencing to generate comprehensive transcriptomic datasets from organisms known to produce 3-Methylbut-3-enyl 2-methylbutyrate. rsc.org These datasets can be mined to identify candidate genes encoding enzymes such as terpene synthases, which may produce the 3-methylbut-3-enol precursor, and acyltransferases, which would catalyze the final esterification step with 2-methylbutyric acid.
Metabolomic analysis, using techniques like gas chromatography-mass spectrometry (GC-MS), will be crucial for accurately quantifying the levels of this compound and its potential precursors and byproducts. By integrating transcriptomic and metabolomic data, it will be possible to build robust models of the biosynthetic pathway and identify key regulatory genes. researchgate.netmdpi.comresearchgate.net This knowledge can then be harnessed for the metabolic engineering of microorganisms or plants to enhance the production of this valuable compound.
| Research Phase | Omics Technology | Expected Outcome |
| Gene Discovery | Genomics, Transcriptomics (RNA-seq) | Identification of candidate genes for terpene synthases and acyltransferases. |
| Metabolite Profiling | Metabolomics (GC-MS, LC-MS) | Quantification of this compound and its precursors. |
| Pathway Elucidation | Integrated analysis of transcriptomic and metabolomic data | Correlation of gene expression with metabolite abundance to confirm enzyme function. |
| Regulatory Analysis | Transcriptomics, Proteomics | Identification of transcription factors and signaling pathways controlling biosynthesis. |
Advanced Computational Chemistry for Structure-Activity Relationship Prediction and Reaction Modeling
Computational chemistry provides a powerful lens through which to investigate the molecular properties of this compound and its interactions with biological systems. Quantum mechanics (QM) and molecular docking simulations can offer profound insights into its structure-activity relationships and the mechanisms of its formation and degradation.
Structure-Activity Relationship (SAR) Prediction: Should this compound be identified as a semiochemical, such as an insect pheromone, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling will be invaluable. alfa-chemistry.com By analyzing the structural features of this and related compounds in conjunction with their biological activity, predictive QSAR models can be developed. These models can then be used to design novel analogs with enhanced or modified activities for applications in pest management.
Reaction Modeling: Understanding the enzymatic synthesis of this compound can be significantly advanced through computational modeling. Molecular docking studies can be employed to predict the binding of the precursors, 3-methylbut-3-enol and 2-methylbutyroyl-CoA, to the active site of candidate acyltransferases. mdpi.comnih.gov Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can elucidate the detailed reaction mechanism of the esterification process, providing insights into the transition states and energy barriers involved. rsc.orgresearchgate.netresearchgate.net This knowledge is crucial for the rational design of more efficient biocatalysts.
| Computational Method | Application to this compound | Potential Insights |
| Quantum Mechanics (QM) | Calculation of molecular properties (e.g., electrostatic potential, bond energies). | Understanding of chemical reactivity and spectroscopic properties. |
| Molecular Docking | Prediction of binding modes of precursors in an enzyme's active site. | Identification of key amino acid residues involved in catalysis. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its interactions. | Understanding of conformational changes and binding stability. |
| QSAR | Correlation of structural features with biological activity (e.g., pheromonal activity). | Design of new molecules with desired biological functions. |
Sustainable and Biocatalytic Approaches for Production
The demand for natural and sustainably produced flavor and fragrance compounds is on the rise. Biocatalysis and metabolic engineering offer green alternatives to traditional chemical synthesis for the production of this compound.
Biocatalysis: Lipases are a class of enzymes that are highly efficient at catalyzing esterification reactions under mild conditions. nih.gov The use of immobilized lipases in non-aqueous media is a promising strategy for the synthesis of this compound. researchgate.net Future research will focus on screening for novel lipases with high activity and selectivity for the specific substrates involved. Optimization of reaction parameters such as temperature, solvent, and substrate ratio will be crucial for maximizing the yield and purity of the final product.
Metabolic Engineering: For large-scale and sustainable production, metabolic engineering of microorganisms such as Escherichia coli or yeast (Saccharomyces cerevisiae) presents a compelling avenue. researchgate.net By introducing the identified biosynthetic genes for this compound into a suitable microbial host, it is possible to create a cellular factory for its production from simple sugars. nih.gov Further optimization of the metabolic pathways to enhance the precursor supply and minimize the formation of byproducts will be key to achieving economically viable production titers.
| Production Method | Key Advantages | Research Focus |
| Biocatalysis (Lipases) | High selectivity, mild reaction conditions, reduced byproducts. | Screening for novel lipases, enzyme immobilization, process optimization. |
| Metabolic Engineering | Sustainable production from renewable feedstocks, scalability. | Pathway elucidation, gene optimization, host strain engineering. |
| Chemical Synthesis | Well-established routes, high throughput. | Development of greener catalysts and solvent systems. |
Elucidating Novel Biological Functions in Underexplored Systems
The ecological roles of volatile esters are vast and varied, often acting as crucial signaling molecules in plant-insect interactions and other ecological networks. nih.govnih.govnih.govresearchgate.net While the specific functions of this compound are yet to be fully elucidated, its structural similarity to known semiochemicals suggests it may play a significant role in underexplored biological systems.
Future research should focus on investigating the presence of this compound in the volatile emissions of plants, particularly those under biotic or abiotic stress. Its role as a potential attractant or repellent for herbivores and their natural enemies should be explored through behavioral bioassays. Furthermore, the possibility of this compound acting as an insect pheromone, either as a primary component or as part of a synergistic blend, warrants investigation. nih.gov Exploring its presence and function in less-studied ecosystems, such as tropical rainforests or marine environments, could reveal novel and unexpected biological activities.
Development of Novel Analytical Paradigms for Trace Analysis and Real-Time Monitoring
The volatile nature and likely low concentrations of this compound in biological and environmental samples necessitate the development of highly sensitive and selective analytical methods.
Trace Analysis: Techniques such as solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are well-suited for the trace analysis of this compound. mdpi.com Future research will focus on the development of novel SPME fiber coatings with enhanced affinity for this compound to improve detection limits. The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide superior separation and identification of this compound in complex volatile mixtures. nih.gov
Real-Time Monitoring: The ability to monitor the emission of this compound in real-time is crucial for understanding its dynamic roles in biological processes. Technologies such as proton-transfer-reaction mass spectrometry (PTR-MS) and selected-ion flow-tube mass spectrometry (SIFT-MS) offer the potential for real-time, online monitoring of volatile organic compounds with high sensitivity. chromatographyonline.com The development of novel biosensors, potentially based on insect olfactory receptors, could provide highly specific and portable devices for the in-field detection of this compound.
| Analytical Technique | Application | Key Advantages |
| SPME-GC-MS | Trace analysis in biological and environmental samples. | High sensitivity, solvent-free extraction. |
| GCxGC-TOF-MS | Analysis of complex volatile mixtures. | Enhanced separation power and identification confidence. |
| PTR-MS / SIFT-MS | Real-time monitoring of volatile emissions. | High time resolution, online analysis. |
| Biosensors | In-field detection and monitoring. | High specificity, portability. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for the structural identification of 3-Methylbut-3-enyl 2-methylbutyrate?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve ester functional groups and branching patterns. Gas chromatography-mass spectrometry (GC-MS) with electron ionization can confirm molecular weight and fragmentation patterns. Reference databases (e.g., NIST) and retention indices should be cross-referenced with synthetic standards. For isomers, employ 2D-NMR (e.g., COSY, HSQC) to distinguish between positional or stereochemical variations .
Q. How can synthetic routes for this compound be optimized in lab-scale preparations?
- Methodology : Acid-catalyzed esterification between 3-methylbut-3-enol and 2-methylbutyric acid is common. Optimize reaction conditions (e.g., sulfuric acid vs. p-toluenesulfonic acid as catalysts, solvent-free vs. toluene reflux). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for ester bond formation. Purify via fractional distillation or column chromatography to isolate high-purity product .
Advanced Research Questions
Q. What biosynthetic pathways or enzymatic systems could be engineered for sustainable production of this compound?
- Methodology : Explore microbial systems (e.g., E. coli or yeast) engineered with ester synthase or lipase enzymes. Optimize precursor availability (e.g., 3-methylbut-3-enol from terpenoid pathways, 2-methylbutyric acid via branched-chain amino acid degradation). Use metabolic flux analysis to balance cofactor requirements (NADPH/ATP) and minimize byproduct formation .
Q. How can trace levels of this compound be quantified in environmental matrices (e.g., air, water, sediment)?
- Methodology : Employ solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) for preconcentration. Analyze via GC-MS with selective ion monitoring (SIM) for enhanced sensitivity. Validate recovery rates using deuterated internal standards (e.g., d9-3-methylbutyric acid derivatives) to account for matrix effects .
Q. What experimental strategies address contradictory data in adsorption studies of this compound on indoor surfaces?
- Methodology : Use microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to characterize surface interactions at nanoscale resolution. Control humidity and temperature during experiments to mimic real-world conditions. Compare adsorption kinetics on materials like glass, PVC, or cellulose to identify substrate-specific effects .
Q. How can computational modeling predict the reactivity of this compound under oxidative or hydrolytic conditions?
- Methodology : Perform density functional theory (DFT) calculations to model reaction pathways (e.g., hydrolysis at ester bonds, oxidation of double bonds). Validate predictions with experimental data from accelerated stability studies (e.g., exposure to UV light, H2O2, or ozone). Use QSAR models to correlate structural features with degradation rates .
Data Analysis and Interpretation
Q. What statistical approaches resolve discrepancies in isomer quantification during chromatographic analysis?
- Methodology : Apply principal component analysis (PCA) to differentiate co-eluting isomers. Use high-resolution mass spectrometry (HRMS) for exact mass determination. Validate with chiral columns or derivatization agents (e.g., Mosher’s acid chloride) to resolve stereoisomers .
Q. How do variations in branched-chain ester synthesis impact the physicochemical properties of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
